Lithium(1+) 3,5-dihydroxypentanoate

Description

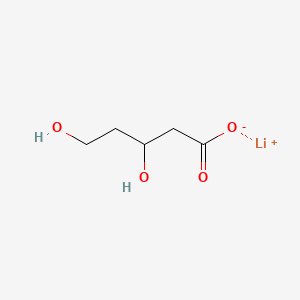

Lithium(1+) 3,5-dihydroxypentanoate (Li-C5H8O4) is a lithium carboxylate salt derived from 3,5-dihydroxypentanoic acid. Its structure features a five-carbon chain with hydroxyl groups at the 3rd and 5th positions, enabling chelation with the Li+ ion. The hydroxyl groups may enhance solubility in polar solvents and influence ionic mobility, while the carboxylate moiety provides thermal and chemical stability .

Properties

Molecular Formula |

C5H9LiO4 |

|---|---|

Molecular Weight |

140.1 g/mol |

IUPAC Name |

lithium;3,5-dihydroxypentanoate |

InChI |

InChI=1S/C5H10O4.Li/c6-2-1-4(7)3-5(8)9;/h4,6-7H,1-3H2,(H,8,9);/q;+1/p-1 |

InChI Key |

OCSQNIVHEHUNIO-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C(CO)C(CC(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 3,5-dihydroxypentanoate typically involves the neutralization of 3,5-dihydroxypentanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent. The reaction can be represented as follows:

3,5-dihydroxypentanoic acid+LiOH→Lithium(1+) 3,5-dihydroxypentanoate+H2O

Industrial Production Methods

Industrial production of this compound may involve the use of lithium carbonate as a lithium source. The process involves the reaction of lithium carbonate with 3,5-dihydroxypentanoic acid in the presence of water, followed by filtration and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3,5-dihydroxypentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Oxidation: Oxidation of the hydroxyl groups can yield 3,5-dioxopentanoic acid or 3,5-dihydroxy-2-pentanone.

Reduction: Reduction can produce 3,5-dihydroxypentanol.

Substitution: Substitution reactions can yield compounds like 3,5-dichloropentanoic acid.

Scientific Research Applications

Lithium(1+) 3,5-dihydroxypentanoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, particularly in the context of lithium’s known biological activity.

Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of psychiatric disorders.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) 3,5-dihydroxypentanoate involves the interaction of lithium ions with various molecular targets. Lithium ions are known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play roles in cellular signaling pathways. These interactions can modulate neurotransmitter release and receptor sensitivity, contributing to the compound’s potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Properties of Lithium Salts

Key Observations :

- Li-C5H8O4’s hydroxyl groups may enhance solubility in organic solvents compared to LiPF6 but could reduce ionic conductivity due to steric hindrance.

- Thermal stability is likely intermediate between LiPF6 and LiBOB, as carboxylate salts generally decompose at ~250°C .

Comparison with Other Metal Carboxylates

Table 2: Metal Carboxylate Complexes

Key Observations :

- Unlike transition metal carboxylates (e.g., Ni(TMHD)₂), Li-C5H8O4 lacks redox-active metal centers, limiting its use in catalysis but making it suitable for electrolyte applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.